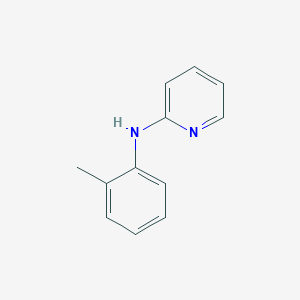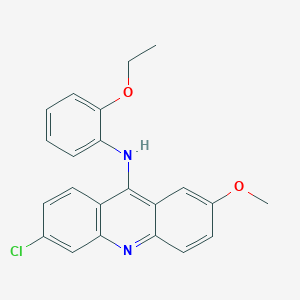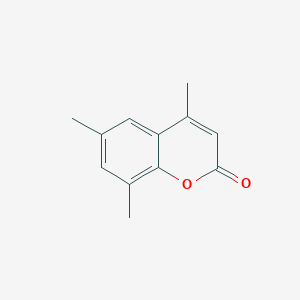
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H13ClO3. This compound is characterized by the presence of an acetyl group, a chloro group, a methyl group, and a methoxybenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate typically involves the esterification of 2-Acetyl-4-chloro-5-methylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvents such as dichloromethane or toluene are commonly used, and the reaction temperature is maintained between 50-70°C.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetyl-4-methylphenyl 4-chlorobenzoate
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- N-acetyl 2-bromo-5-chloro-4-methylaniline
Uniqueness
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
88952-16-3 |
|---|---|
Formule moléculaire |
C17H15ClO4 |
Poids moléculaire |
318.7 g/mol |
Nom IUPAC |
(2-acetyl-4-chloro-5-methylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H15ClO4/c1-10-8-16(14(11(2)19)9-15(10)18)22-17(20)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3 |
Clé InChI |
GDNYSMKIBLGNRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C(=O)C)OC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


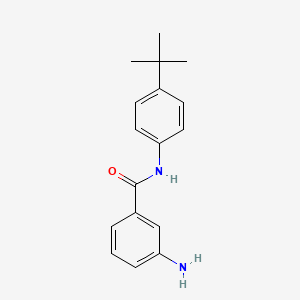

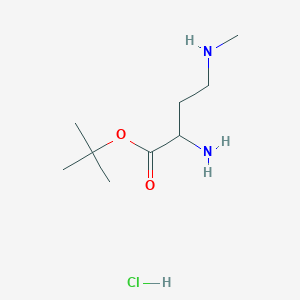
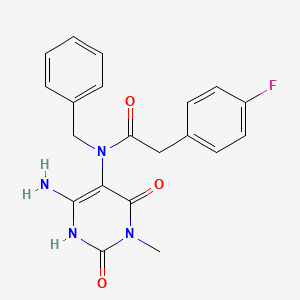
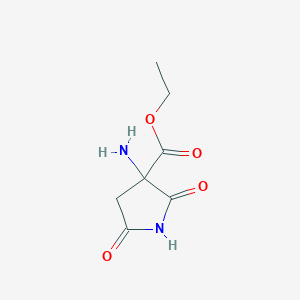
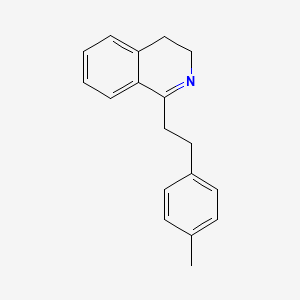
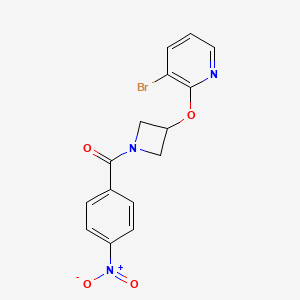
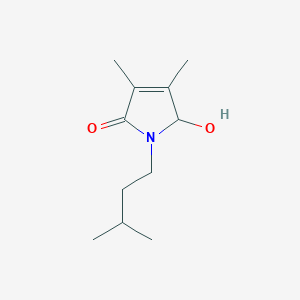

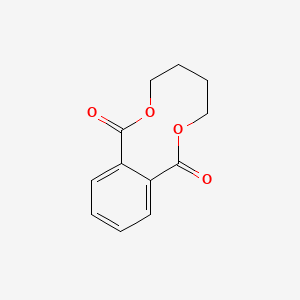
![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)
